

Application Note: Protocol for Dissolving Brasofensine Maleate for In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Brasofensine maleate*

Cat. No.: *B1246849*

[Get Quote](#)

Executive Summary & Mechanism

Brasofensine (NS-2214) is a potent, dopamine-preferring monoamine reuptake inhibitor (DRI) belonging to the phenyltropane class. Historically investigated for Parkinson's disease and ADHD, it is structurally related to cocaine but lacks the ester linkage susceptible to rapid hydrolysis.

Critical Formulation Challenge: While the maleate salt form improves aqueous solubility compared to the free base, Brasofensine is thermodynamically unstable in solution. It undergoes E-to-Z isomerization (trans-to-cis conversion) at the oxime bond. The E-isomer is the active pharmacological agent; the Z-isomer is significantly less potent. This isomerization is accelerated by light (photoisomerization), heat, and protic solvents over time.

Therefore, this protocol prioritizes not just solubility, but the preservation of isomeric purity.

Physicochemical Properties & Calculations

Before formulation, verify the batch certificate of analysis (CoA) for the specific salt stoichiometry (usually 1:1 maleate).

Property	Value	Notes
Compound Name	Brasofensine Maleate	NS-2214
MW (Free Base)	327.25 g/mol	Active moiety
MW (Maleate Salt)	443.32 g/mol	Weighing form
Conversion Factor	1.355	1 mg Base = 1.355 mg Salt
Solubility	DMSO (>20 mg/mL), Ethanol	Water solubility is pH-dependent
Storage (Powder)	-20°C, Desiccated, Dark	Protect from light strictly
Storage (Solution)	-80°C	Use immediately; do not store at 4°C >24h

Dose Calculation Example

To administer a dose of 10 mg/kg (free base) to a 250 g rat using an injection volume of 2 mL/kg:

- Total Dose Required:
- Salt Equivalent:
- Concentration Required:
- Weighing Concentration:

Vehicle Selection Strategy

Select the vehicle based on the required concentration and route of administration.

- Protocol A (Universal Vehicle): Recommended for doses >5 mg/kg or IP/SC routes where precipitation must be absolutely prevented.
- Protocol B (Aqueous): Suitable only for low doses (<5 mg/kg) and immediate oral (PO) gavage.

Protocol A: The "Universal" Co-Solvent System (Recommended)

This formulation uses DMSO to ensure initial solubilization, PEG300/Tween 80 to stabilize the hydrophobic tropane core, and Saline as the physiological carrier.

Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Step-by-Step Procedure:

- Environment: Work under yellow light or low light. Wrap all vials in aluminum foil.
- Weighing: Weigh the required amount of **Brasofensine Maleate** into a sterile amber glass vial.
- Step 1 (Solubilization): Add 10% of the final volume of pure DMSO. Vortex gently until the powder is completely dissolved.
 - Note: Do not proceed until the solution is clear. If particles remain, sonicate briefly (5-10 sec) in an ice bath.
- Step 2 (Stabilization): Add 40% of the final volume of PEG300. Vortex to mix.
- Step 3 (Surfactant): Add 5% of the final volume of Tween 80. Vortex gently. The solution becomes viscous.
- Step 4 (Dilution): Slowly add 45% of the final volume of warm (37°C) sterile Saline (0.9% NaCl) while vortexing.
 - Why warm saline? Adding cold saline to a PEG/Tween mixture can sometimes shock the solution into precipitating.
- Final Check: Inspect for clarity. The solution should be clear and colorless/pale yellow. Measure pH (Target: 6.0–7.5).

Protocol B: Minimal Aqueous Formulation (Low Dose Only)

For low doses, the maleate salt may dissolve in simple acidified water, but this risks precipitation at physiological pH.

Composition: 0.9% Saline (pH adjusted)

Procedure:

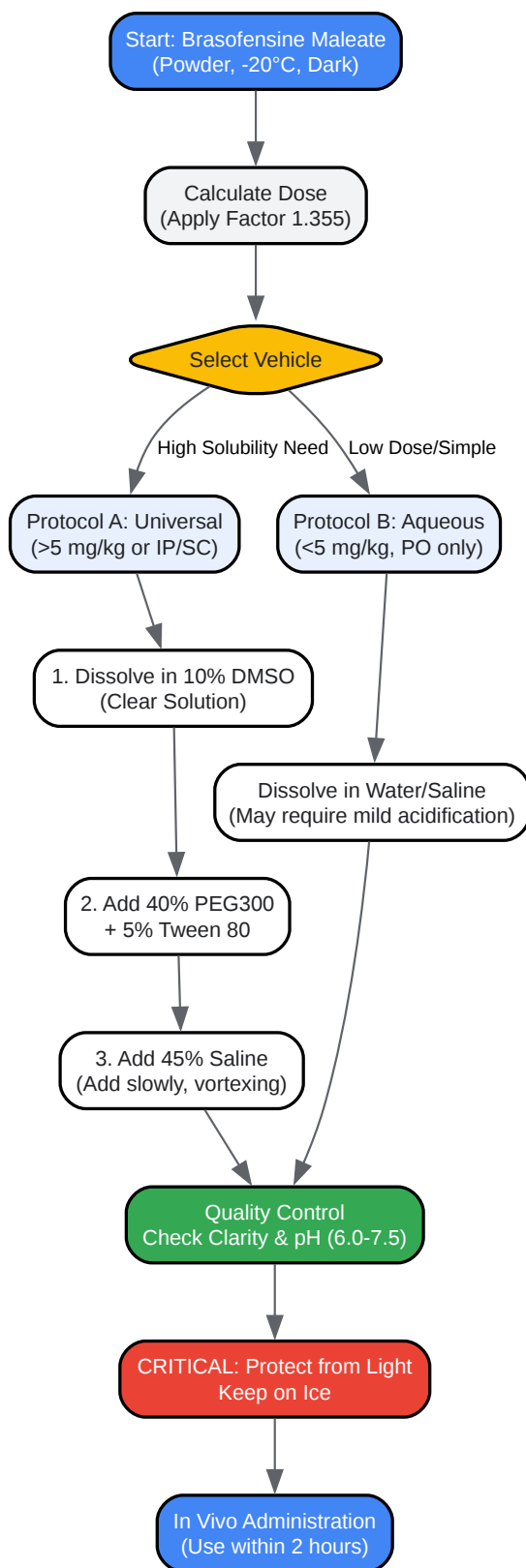
- Dissolve **Brasofensine Maleate** in a small volume of sterile distilled water (approx. 10% of final volume).
- If not dissolving, add 0.1N HCl dropwise (keep pH > 4.0 to avoid tissue irritation).
- Dilute to final volume with 0.9% Saline.
- Warning: This solution is less stable than Protocol A. Use within 30 minutes.

Stability & Isomerization Control (The "E-to-Z Trap")

The failure of Brasofensine in clinical development was partly due to the isomerization of the E-oxime to the Z-oxime.

- Light: The N=C double bond is highly photosensitive. Strict amber/foil protection is mandatory.
- Temperature: Higher temperatures accelerate isomerization. Keep stock solutions on ice during the experiment.
- Validation: If a study runs >4 hours, analyze the dosing solution via HPLC to confirm the E:Z ratio has not shifted significantly.

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Decision logic and dissolution workflow for **Brasofensine Maleate** to ensure solubility and isomeric stability.

Administration Guidelines

Parameter	Mouse (25g)	Rat (250g)
Route	IP, SC, PO	IP, SC, PO
Max Vol (Bolus)	10 mL/kg (0.25 mL)	5 mL/kg (1.25 mL)
Needle Size	27G - 30G	25G - 27G
pH Tolerance	5.0 - 8.0	5.0 - 8.0

Troubleshooting:

- Precipitation upon adding Saline: You likely added the saline too fast or the saline was too cold. Restart using warm saline and add dropwise.
- Cloudiness: If the solution is cloudy, do not inject IV or IP. For PO, a fine suspension is acceptable if homogeneous, but solution is preferred for accurate PK.

References

- Pearce, R. K., et al. (2002). The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets. *Movement Disorders*.^{[1][2]}
- Runyon, S. P., & Carroll, F. I. (2006). Dopamine transporter ligands: recent developments and therapeutic potential. *Current Topics in Medicinal Chemistry*. (Context on phenyltropane solubility and salts).
- NeuroSearch A/S. Brasofensine Clinical Data & Discontinuation Reports.
- TargetMol. **Brasofensine Maleate** Formulation Calculator.
- BenchChem. **Brasofensine Maleate** Stability and Handling Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Application Note: Protocol for Dissolving Brasofensine Maleate for In Vivo Studies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1246849/docs#application-note-protocol-for-dissolving-brasofensine-maleate-for-in-vivo-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)